2-(Pyrrolidin-3-ylmethyl)pyrimidine
Overview
Description
2-(Pyrrolidin-3-ylmethyl)pyrimidine is a heterocyclic compound that features both a pyrrolidine and a pyrimidine ring The pyrrolidine ring is a five-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method for synthesizing pyrrolidine derivatives is the 1,3-dipolar cycloaddition reaction. This involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile like an olefin .
For the pyrimidine ring, various synthetic methods can be employed, including the reaction of carbonyl compounds with 3-chloropropylamine . The final step involves the coupling of the pyrrolidine and pyrimidine rings under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium bicarbonate in ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium bicarbonate in ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2-one derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(Pyrrolidin-3-ylmethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-ylmethyl)pyrimidine involves its interaction with specific molecular targets. For instance, pyrimidine-based compounds often inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators . The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target proteins.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-(Pyrrolidin-3-ylmethyl)pyrimidine is unique due to its dual-ring structure, which combines the properties of both pyrrolidine and pyrimidine.
Properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-11-9(12-4-1)6-8-2-5-10-7-8/h1,3-4,8,10H,2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTVARMUVBKFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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